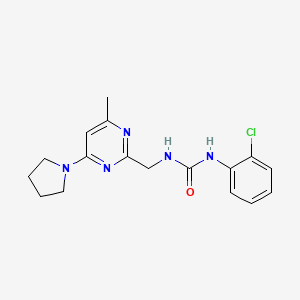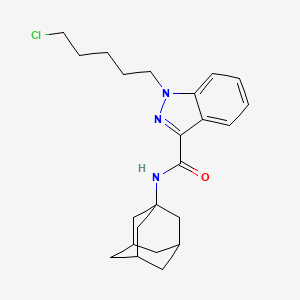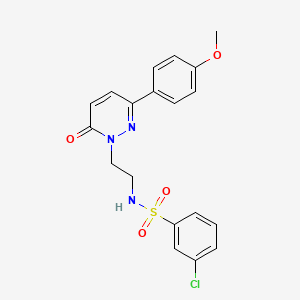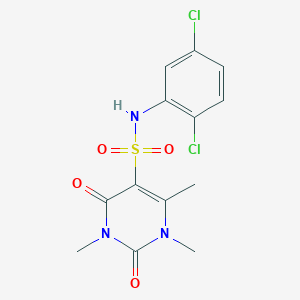
1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as CMPU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of urea derivatives and has been found to have multiple applications in the field of pharmacology, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Scientific Research Applications of Organophosphorus Compounds
Environmental Monitoring and Toxicology
Organophosphorus compounds, including chlorpyrifos, are widely studied for their environmental persistence, pathways of degradation, and impacts on non-target species. Research often involves the development of analytical methods for detecting these compounds and their metabolites in various environmental matrices such as water, soil, and air (Bicker et al., 2005; Hill et al., 1995). These studies contribute to understanding the environmental fate of such chemicals, guiding regulatory decisions and mitigation strategies to protect ecosystems.
Occupational and Public Health
The health implications of exposure to organophosphorus compounds, especially among agricultural workers and populations living in proximity to treated areas, are a significant focus. Investigations include assessing exposure levels, developing biomarkers for exposure and effect, and studying the health outcomes associated with short-term and long-term exposure. Studies have identified urinary metabolites as biomarkers for exposure and have examined the relationship between metabolite levels and health effects such as neurobehavioral changes and enzyme inhibition (Farahat et al., 2011; Rohlman et al., 2016).
Metabolism and Toxicokinetics
Detailed studies on the metabolism and toxicokinetics of organophosphorus compounds in humans contribute to a deeper understanding of their biological effects and potential for harm. Research in this area explores how these compounds are absorbed, distributed, metabolized, and excreted in the body, with a particular focus on identifying metabolites that can serve as exposure biomarkers or indicators of toxic effects (Bicker et al., 2005).
Development of Analytical Methods
The development of sensitive and specific analytical methods for detecting organophosphorus compounds and their metabolites in biological and environmental samples is crucial for exposure assessment and environmental monitoring. These methods, including chromatography and mass spectrometry, are essential tools for toxicological studies, environmental surveillance, and compliance with regulatory standards (Bicker et al., 2005).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-10-16(23-8-4-5-9-23)22-15(20-12)11-19-17(24)21-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBDJRNGOYPSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)
![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)


![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)


![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)
![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)
